molecular formula C10H14ClNO2 B2644340 Ethyl 3-(methylamino)benzoate hydrochloride CAS No. 1194810-76-8

Ethyl 3-(methylamino)benzoate hydrochloride

Cat. No.: B2644340
CAS No.: 1194810-76-8
M. Wt: 215.68
InChI Key: SQAYQQBLDBIMCP-UHFFFAOYSA-N
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Description

Ethyl 3-(methylamino)benzoate hydrochloride is an organic building block characterized by a benzoate ester backbone substituted with a methylamino group at the 3-position, forming a hydrochloride salt. This compound is pivotal in pharmaceutical and agrochemical synthesis due to its reactive amine and ester functional groups, enabling diverse derivatization pathways. Its applications span drug development, material science, and specialty chemical synthesis, where its stability and reactivity under controlled conditions are highly valued .

Properties

IUPAC Name

ethyl 3-(methylamino)benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-3-13-10(12)8-5-4-6-9(7-8)11-2;/h4-7,11H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAYQQBLDBIMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194810-76-8
Record name ethyl 3-(methylamino)benzoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(methylamino)benzoate hydrochloride can be synthesized through a series of chemical reactions. One common method involves the esterification of 3-(methylamino)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ethyl 3-(methylamino)benzoate is then treated with hydrochloric acid to form the hydrochloride salt.

Reaction Conditions:

    Esterification: 3-(methylamino)benzoic acid is reacted with ethanol in the presence of sulfuric acid at a temperature of around 60-70°C.

    Formation of Hydrochloride Salt: The ethyl 3-(methylamino)benzoate is dissolved in an appropriate solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 3-(methylamino)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

  • Oxidized derivatives such as carboxylic acids.
  • Reduced derivatives such as alcohols.
  • Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(methylamino)benzoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(methylamino)benzoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Primary Applications Key Differences
Ethyl 3-(methylamino)benzoate hydrochloride C₁₀H₁₄ClNO₃ (estimated) - Ethyl ester
- Methylamino at C3
~227.68 (estimated) Pharmaceutical intermediates Baseline structure for comparison.
Methyl 3-[(methylamino)methyl]benzoate hydrochloride C₁₁H₁₅ClNO₂ - Methyl ester
- Methylaminomethyl at C3
228.70 Organic synthesis Methyl ester reduces lipophilicity; methylaminomethyl enhances steric bulk .
Ethyl 2-(methylamino)benzoate hydrochloride C₁₀H₁₄ClNO₃ - Ethyl ester
- Methylamino at C2
~227.68 Agrochemical intermediates Positional isomerism (C2 vs. C3) alters electronic properties and reactivity .
Ethyl 3-[1-(4-bromophenyl)methylaminoethyl]benzoate hydrochloride C₁₉H₂₃BrClNO₂ - Bromophenyl group
- Ethylamino linker
398.72 Advanced drug candidates Bromine enhances halogen bonding; extended aromaticity improves target affinity .
(S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride C₁₀H₁₄ClNO₃ - Chiral hydroxyethyl
- Methyl ester
255.68 Enantioselective synthesis Stereochemistry and hydroxyl group enable asymmetric catalysis .

Research Findings

  • Halogenation Effects : The introduction of bromine in analogs increases molecular weight (398.72 g/mol) and enhances thermal stability, as observed in derivatives used for high-temperature reactions .
  • Ester Group Impact: Methyl esters (e.g., Methyl 3-[(methylamino)methyl]benzoate hydrochloride) exhibit lower logP values compared to ethyl esters, influencing solubility and bioavailability .

Biological Activity

Ethyl 3-(methylamino)benzoate hydrochloride is a compound of significant interest in the fields of chemistry and biology due to its potential applications in pharmaceuticals and organic synthesis. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure : this compound has the molecular formula C11H14ClNC_{11}H_{14}ClN and a molecular weight of 211.69 g/mol. The compound features a benzoate moiety substituted with a methylamino group at the 3-position and an ethyl group attached to the carboxylate.

Synthesis Methods : The compound can be synthesized through esterification of 3-(methylamino)benzoic acid with ethanol in the presence of sulfuric acid, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve heating at 60-70°C for esterification, followed by precipitation in an appropriate solvent for salt formation.

This compound interacts with specific molecular targets, acting as either a substrate or inhibitor for certain enzymes. This interaction can influence various biochemical pathways, which is crucial for its applications in medicinal chemistry and biochemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to ethyl 3-(methylamino)benzoate exhibit minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against bacteria such as Bacillus subtilis and Escherichia coli .

Case Studies and Experimental Data

  • Antibacterial Properties : A study evaluated several monomeric alkaloids, revealing that derivatives similar to ethyl 3-(methylamino)benzoate showed promising antibacterial activity against E. coli and Staphylococcus aureus, with MIC values as low as 0.0048 mg/mL .
  • Enzyme Interaction Studies : Research involving biochemical assays indicated that this compound could modulate enzyme activity, affecting metabolic pathways crucial for cellular functions .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Activities
Ethyl 3-(methylamino)benzoateEster with methylamino groupAntimicrobial activity
Methyl 3-(2-methylamino)benzoateSimilar ester structurePotentially lower activity
Ethyl 3-[1-(methylamino)ethyl]benzoateDifferent alkyl substitutionInvestigated for pharmacological uses

The structural variations among these compounds lead to differences in their biological activities, highlighting the importance of functional groups in determining efficacy.

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